Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-

Description

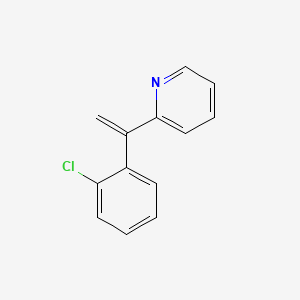

"Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" is a distinct chemical entity characterized by a pyridine (B92270) ring substituted at the 2-position with a 1-(2-chlorophenyl)ethenyl group. Its systematic name precisely describes this arrangement, and it is uniquely identified by the CAS Registry Number 74309-55-0.

| Property | Value |

| Molecular Formula | C13H10ClN |

| Molecular Weight | 215.68 g/mol |

| CAS Registry Number | 74309-55-0 |

This data is compiled from publicly available chemical databases.

Heterocyclic organic chemistry is a major branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These compounds are ubiquitous in nature and are fundamental to the processes of life. The presence of heteroatoms, most commonly nitrogen, oxygen, or sulfur, imparts unique chemical and physical properties to these molecules, making them indispensable in various scientific and industrial fields.

The pyridine ring, a six-membered heterocycle with one nitrogen atom, is a quintessential example of a heterocyclic system. Its aromatic nature, combined with the electron-withdrawing effect of the nitrogen atom, results in a chemical reactivity distinct from its carbocyclic analog, benzene. This unique reactivity makes pyridine and its derivatives, such as "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-", valuable building blocks in organic synthesis.

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile chemical properties and its presence in a vast array of biologically active compounds and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling it to interact with biological targets such as enzymes and receptors.

This has led to the incorporation of the pyridine motif in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. researchgate.net Furthermore, the electronic properties of the pyridine ring make it a valuable component in the design of organic light-emitting diodes (OLEDs), sensors, and catalysts. The ability to readily functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's properties to suit specific applications.

While specific research focused exclusively on "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" is not extensively documented in publicly accessible literature, the broader class of ethenylpyridines, also known as vinylpyridines or styrylpyridines, has been the subject of considerable investigation. The research trajectories for these compounds can be broadly categorized into two main areas: synthesis and applications.

From a synthetic perspective, a variety of methods have been developed for the preparation of substituted ethenylpyridines. These often involve well-established organic reactions such as:

Wittig Reaction: The reaction of a pyridyl-substituted phosphonium (B103445) ylide with an appropriately substituted benzaldehyde.

Heck Coupling: A palladium-catalyzed cross-coupling reaction between a vinyl halide and a pyridine derivative.

Condensation Reactions: Base-catalyzed condensation of a methyl-substituted pyridine (picoline) with a substituted benzaldehyde.

These synthetic strategies offer routes to a wide array of ethenylpyridine derivatives with diverse substitution patterns on both the pyridine and phenyl rings.

In terms of applications, research into ethenylpyridines has explored their potential in several areas:

Polymer Chemistry: Vinylpyridines are valuable monomers for the synthesis of functional polymers. These polymers have applications in areas such as catalysis, drug delivery, and materials science.

Medicinal Chemistry: The styrylpyridine scaffold has been investigated for its potential biological activities. The presence of the ethenyl linker provides a degree of conformational flexibility, which can be advantageous for binding to biological targets. Modifications to the substitution pattern on the aromatic rings can significantly influence the pharmacological profile of these compounds.

Materials Science: The conjugated π-system of styrylpyridines makes them interesting candidates for applications in optoelectronics, such as in the development of fluorescent probes and nonlinear optical materials.

Given the established importance of both the pyridine scaffold and the styryl motif, it is reasonable to surmise that future research on "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" could explore its potential in these and other emerging areas of chemical science. The presence of the ortho-chloro substituent on the phenyl ring introduces specific steric and electronic features that could lead to unique properties and applications.

Structure

3D Structure

Properties

CAS No. |

74309-55-0 |

|---|---|

Molecular Formula |

C13H10ClN |

Molecular Weight |

215.68 g/mol |

IUPAC Name |

2-[1-(2-chlorophenyl)ethenyl]pyridine |

InChI |

InChI=1S/C13H10ClN/c1-10(13-8-4-5-9-15-13)11-6-2-3-7-12(11)14/h2-9H,1H2 |

InChI Key |

BLHXHLXLRDYKJM-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1Cl)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pyridine, 2 1 2 Chlorophenyl Ethenyl

Direct Synthetic Routes to the Ethenyl Linker

Direct formation of the carbon-carbon double bond connecting the pyridine (B92270) and chlorophenyl rings is a primary strategy for the synthesis of the target compound. This can be effectively accomplished through modern cross-coupling reactions or by the addition of hydrogen halides to a suitable alkyne precursor.

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the creation of C-C bonds. cambridge.org Palladium and copper-catalyzed reactions are particularly relevant for the synthesis of vinylpyridines. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are highly effective for forming the desired ethenyl bridge. wikipedia.orgnih.gov

The Sonogashira reaction provides a direct method to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of synthesizing Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, this would involve the coupling of a 2-halopyridine with (2-chlorophenyl)acetylene. scirp.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the halopyridine, followed by transmetalation with the copper acetylide of (2-chlorophenyl)acetylene, and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. scirp.orgpreprints.org

Table 1: Key Parameters in Palladium-Catalyzed Sonogashira Coupling

| Parameter | Description | Significance |

| Palladium Catalyst | Typically a Pd(0) or Pd(II) precursor that forms the active Pd(0) species in situ. Examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. libretexts.orgnih.gov | The choice of catalyst and its ligands affects reaction rate, yield, and functional group tolerance. libretexts.org |

| Copper(I) Co-catalyst | Usually CuI, which facilitates the formation of the copper acetylide intermediate. wikipedia.orglibretexts.org | Essential for the transmetalation step in the standard Sonogashira protocol. libretexts.org |

| Base | An amine base like triethylamine (B128534) or diethylamine (B46881) is commonly used to neutralize the hydrogen halide byproduct. wikipedia.org | The basicity and coordinating ability of the base can impact the reaction. |

| Solvent | Aprotic solvents such as DMF, THF, or dioxane are often employed. wikipedia.orgnih.gov | Solvent polarity and coordinating properties can influence catalyst solubility and reactivity. |

The Suzuki-Miyaura coupling offers another versatile route. nih.govresearchgate.net This reaction involves the cross-coupling of an organoboron compound with an organic halide catalyzed by a palladium complex. cambridge.org For the synthesis of the target molecule, one could envision the coupling of a 2-pyridylboronic acid derivative with a 1-(2-chlorophenyl)ethenyl halide, or conversely, 2-halopyridine with a 1-(2-chlorophenyl)ethenylboronic acid derivative. nih.govnih.gov The reaction typically requires a base, such as sodium carbonate or potassium phosphate (B84403), to facilitate the transmetalation step. cambridge.org The Suzuki-Miyaura coupling is known for its high functional group tolerance and the use of generally non-toxic and stable boronic acid reagents. researchgate.net

Copper-catalyzed cross-coupling reactions can also be employed for the synthesis of vinylpyridines. acs.orgorganic-chemistry.org While palladium catalysis is more common for Sonogashira-type reactions, copper can independently catalyze the coupling of terminal alkynes with halides, a reaction known as the Castro-Stephens coupling. This method is particularly effective for aryl iodides and bromides. Furthermore, recent advancements have shown the utility of copper catalysis in the synthesis of vinyl sulfides, demonstrating its potential for forming C-C bonds in vinyl systems under palladium-free conditions. organic-chemistry.orgnih.gov The specific application to the synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- would likely involve the coupling of a 2-halopyridine with a suitable (2-chlorophenyl)ethenyl organometallic reagent in the presence of a copper catalyst.

Hydrohalogenation of Ethynylpyridine Precursors

An alternative strategy to form the ethenyl linker involves the hydrohalogenation of a suitable ethynylpyridine precursor, such as 2-( (2-chlorophenyl)ethynyl)pyridine. This approach relies on the addition of a hydrogen halide, specifically hydrogen chloride, across the carbon-carbon triple bond. nih.govacs.org

The hydrochlorination of alkynes can proceed through different mechanisms. jove.commasterorganicchemistry.com In the presence of a strong acid, the reaction is typically initiated by the electrophilic addition of a proton to the alkyne, forming a vinyl cation intermediate. masterorganicchemistry.comunacademy.com This cation is then attacked by the chloride ion to give the vinyl chloride product. The regioselectivity of this addition generally follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkyne. unacademy.comlibretexts.org

However, another possible mechanism involves a termolecular process where the alkyne interacts with two molecules of HCl simultaneously, avoiding the formation of a high-energy vinyl cation. jove.com The reaction can also be influenced by the electrophilicity of the alkyne; more electrophilic alkynes can undergo nucleophilic addition. msu.edu

In the case of ethynylpyridines, the basic nitrogen atom of the pyridine ring plays a crucial role in the hydrohalogenation reaction. nih.govacs.org The reaction with hydrochloric acid readily forms a pyridinium (B92312) salt. nih.govacs.orgrsc.org This salt formation has a significant impact on the reactivity of the ethynyl (B1212043) group. nih.govacs.org

The protonation of the pyridine nitrogen enhances the electrophilicity of the entire molecule, including the ethynyl substituent. nih.govacs.org This increased electrophilicity makes the alkyne more susceptible to nucleophilic attack by the chloride counterion. nih.govacs.org The spatial proximity of the chloride ion to the activated ethynyl group within the pyridinium salt facilitates the nucleophilic addition, leading to the formation of the desired 2-(1-chloroethenyl)pyridine derivative in high yields. nih.govacs.org This intramolecular nature of the addition can also influence the stereoselectivity of the product. acs.org Recent studies have highlighted the use of pyridinium salts to generate vinyl cations under milder conditions than traditional strong acids. nih.gov

Table 2: Comparison of Synthetic Strategies

| Synthetic Route | Key Reactants | Catalyst/Reagent | Advantages | Disadvantages |

| Palladium-Catalyzed Coupling | 2-Halopyridine, (2-chlorophenyl)acetylene OR 2-Pyridylboronic acid, 1-(2-chlorophenyl)ethenyl halide | Palladium complex, Copper(I) co-catalyst (for Sonogashira), Base | High yields, good functional group tolerance, well-established methods. wikipedia.orgresearchgate.net | Catalyst cost, potential for side reactions like homocoupling. washington.edu |

| Copper-Catalyzed Coupling | 2-Halopyridine, (2-chlorophenyl)ethenyl organometallic | Copper catalyst | Lower cost catalyst compared to palladium, palladium-free conditions. organic-chemistry.org | May require specific substrates and reaction conditions. |

| Hydrohalogenation | 2-((2-chlorophenyl)ethynyl)pyridine | Hydrogen Chloride | Atom-economical, can be highly efficient due to pyridinium salt formation. nih.govacs.org | Potential for regioselectivity issues, may require precursor synthesis. libretexts.org |

Wittig-Type Olefination Reactions

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds, making them highly suitable for synthesizing vinyl-substituted pyridines. nih.gov This class of reactions involves the interaction of a phosphorus ylide with a carbonyl compound, such as an aldehyde or ketone, to yield an alkene and a phosphine (B1218219) oxide. nih.gov

Modified Wittig-Horner Approaches

The Horner-Wadsworth-Emmons (HWE) reaction, a well-known modification of the Wittig reaction, is particularly effective for the synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-. nih.govorganic-chemistry.org This approach utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium (B103445) ylide. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, can be easily removed during aqueous workup, simplifying product purification. organic-chemistry.org

The synthesis typically proceeds by reacting a phosphonate ester, such as diethyl (pyridin-2-ylmethyl)phosphonate, with a strong base to generate the stabilized phosphonate carbanion. This carbanion then reacts with 2-chlorobenzaldehyde. The reaction mechanism is similar to the standard Wittig reaction and often exhibits high E-selectivity for the resulting alkene. organic-chemistry.org A patent for a structurally similar compound, 3-[2-(3-chlorophenyl)vinyl]pyridine, outlines a synthesis using a Wittig-Horner reaction with sodium methoxide (B1231860) in DMF, demonstrating the industrial applicability of this method. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Key Outcome |

|---|---|---|---|---|

| Diethyl (pyridin-2-ylmethyl)phosphonate | 2-Chlorobenzaldehyde | NaH, NaOMe, or BuLi | THF or DMF | Formation of the ethenyl bridge with high E-selectivity. organic-chemistry.org |

Transformations from Related Precursors and Derivatives

The target compound can also be synthesized or modified through various transformations involving related chemical structures. These methods include the reduction of unsaturated bonds, the assembly of the core structure via condensation, and the interconversion of functional groups after the primary scaffold has been formed.

Catalytic Hydrogenation of Unsaturated Linkers

While the primary focus is the synthesis of the ethenyl-linked pyridine, a common related transformation is the catalytic hydrogenation of the vinyl group to produce the corresponding saturated ethyl linker, yielding compounds like 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile. google.com This reduction is a critical step in the synthesis of various pharmaceutical intermediates. researchgate.net The hydrogenation of unsaturated double bonds using molecular hydrogen is an atom-efficient and sustainable method, as it typically does not produce waste from the reducing agent. mdpi.com

Heterogeneous catalysts are essential for the efficient hydrogenation of vinyl groups. Palladium-based catalysts are widely used due to their high activity and selectivity. mdpi.com Among these, Palladium hydroxide (B78521) on carbon (Pd(OH)2/C), also known as Pearlman's catalyst, is particularly effective. samaterials.comxakaili.com It is recognized for its high hydrogenation efficiency and stable performance. samaterials.com

In a documented synthesis of a related compound, 3-[2-(3-chlorophenyl)vinyl]-2-pyridinecarbonitrile was successfully reduced to its ethyl analog using a 10% Pd(OH)2-C catalyst in ethanol (B145695) under hydrogen pressure. google.com Pearlman's catalyst is often considered a hydrous palladium oxide supported on carbon. rsc.org Studies comparing various palladium catalysts have shown that while both Pd/C and Pd(OH)2/C are effective, their performance can vary depending on the substrate. nih.gov For certain diene hydrogenations, Pd/C composites showed higher efficiency, whereas Pearlman's catalyst was more effective for quinoline (B57606) hydrogenation. nih.gov

| Catalyst | Substrate Type | Typical Conditions | Key Characteristics |

|---|---|---|---|

| 10% Pd(OH)2-C (Pearlman's Catalyst) | Vinylpyridines | H2 gas, Ethanol, Room Temperature | High activity and selectivity for C=C bond reduction. google.comsamaterials.com |

| Pd/C | Vinyl derivatives, Dienes | H2 gas, Methanol (B129727), Room Temperature | Highly efficient and selective for vinyl group hydrogenation. mdpi.comdocumentsdelivered.com |

| Raney Nickel | Vinylpyridines | H2 gas, 0.1 MPa | An alternative to palladium catalysts, though may require different conditions. google.com |

Condensation Reactions for Scaffold Assembly

Condensation reactions provide a direct route to assembling the vinylpyridine scaffold. baranlab.org This approach typically involves the reaction of a methyl-substituted pyridine with an appropriate aldehyde. acs.org For the synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, this would involve the condensation of 2-methylpyridine (B31789) with 2-chlorobenzaldehyde. This type of reaction is foundational in pyridine chemistry; for instance, 2-vinylpyridine (B74390) is commercially synthesized by the condensation of 2-methylpyridine with formaldehyde. wikipedia.org

A patented method for a similar structure involves the condensation of 2-cyano-3-methylpyridine (B185307) with 3-chlorobenzaldehyde (B42229) in the presence of pyridine in N,N-dimethylacetamide at elevated temperatures. google.com Such reactions are often base-catalyzed and proceed via an aldol-type condensation mechanism followed by dehydration to form the double bond. Various strategies exist for pyridine ring synthesis itself, such as the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia. studylib.netscispace.com

Functional Group Interconversions Post-Pyridine Formation

After the formation of the core Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- structure, further chemical diversity can be introduced through functional group interconversions. These reactions can modify either the pyridine ring or the chlorophenyl substituent, allowing for the synthesis of a library of related compounds.

Possible transformations of the pyridine ring include N-oxidation to form the corresponding pyridine-N-oxide. The chlorine atom on the pyridine ring, as in 2-chloropyridine (B119429), is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. wikipedia.org For example, a pyridone can be converted to a chloropyridine using reagents like POCl3 and PCl5, and this chloro-derivative can then react with nucleophiles. acs.org The chlorophenyl ring is generally less reactive towards nucleophilic substitution but can undergo other transformations common to aryl halides.

| Target Moiety | Transformation | Reagents | Potential Product |

|---|---|---|---|

| Pyridine Ring Nitrogen | N-Oxidation | m-CPBA or H2O2 | Pyridine-N-oxide derivative |

| Aryl Chlorine | Nucleophilic Aromatic Substitution (if activated) | Strong Nucleophiles (e.g., NaOMe) | Methoxy-substituted phenyl derivative |

| Pyridine Ring (Hypothetical) | Conversion of Pyridone to Chloropyridine | POCl3 / PCl5 | Chloropyridine derivative. acs.org |

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of synthetic routes to 2-(1-arylethenyl)pyridines is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, its concentration, and the solvent system employed.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl and vinyl-substituted aromatic compounds. For a target molecule like Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, a Suzuki-Miyaura or Heck coupling would be a primary consideration. researchgate.netmdpi.com The choice of palladium source, ligand, and concentration significantly influences reaction outcomes. beilstein-journals.org

Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) trifluoroacetate. researchgate.net The catalyst's effectiveness is profoundly enhanced by the addition of a ligand, typically a phosphine or an N-heterocyclic carbene (NHC). Ligands stabilize the palladium center and facilitate the catalytic cycle. For instance, in the synthesis of fused nitrogen-containing heterocycles via intramolecular C–H arylation, ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and SPhos were shown to dramatically improve yields compared to ligand-free systems. nih.gov In one study, the yield of a cyclized pyridine derivative jumped from 27% with no ligand to 94% when PPh₃ was used. nih.gov

Catalyst loading, typically expressed in mole percent (mol%), is another critical parameter. While higher concentrations can increase reaction rates, they also add to the cost and can lead to the formation of byproducts. Optimization studies aim to find the lowest effective catalyst concentration. For many Suzuki-Miyaura reactions, catalyst loadings between 1-10 mol% are common. researchgate.net For example, an efficient oxidative cross-coupling of vinyl pyridines with aryl boronic acids utilized 10 mol% of palladium(II) trifluoroacetate. researchgate.net

Below is a table illustrating the effect of different phosphine ligands on the yield of a palladium-catalyzed intramolecular C-H arylation of a pyridine derivative, a reaction type analogous to those used for forming complex pyridine structures. nih.gov

| Entry | Catalyst (10 mol%) | Ligand (10 mol%) | Yield (%) |

| 1 | Pd(OAc)₂ | None | 59 |

| 2 | Pd(OAc)₂ | SPhos | 58 |

| 3 | Pd(OAc)₂ | PCy₃ | 69 |

| 4 | Pd(OAc)₂ | CyJohnPhos | 90 |

| 5 | Pd(OAc)₂ | PPh₃ | 94 |

A variety of solvents are employed for these reactions, ranging from polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to ethereal solvents like tetrahydrofuran (B95107) (THF) or aqueous mixtures. researchgate.netwhiterose.ac.ukliv.ac.uk For example, in the palladium-catalyzed oxidative Heck coupling of vinyl pyridines with aryl boronic acids, DMF was found to be the optimal solvent, while other solvents resulted in lower product yields. researchgate.net Similarly, studies on the Heck vinylation of electron-rich olefins showed that DMSO provided significantly better conversion rates compared to ionic liquids. liv.ac.uk

The solvent can also influence the stability of the catalytic species and intermediates. Coordinating solvents can sometimes compete with ligands for binding sites on the palladium center, which can impact the catalytic cycle. whiterose.ac.uk In some cases, a mixture of solvents, such as THF/H₂O, is used, particularly in Suzuki-Miyaura couplings where it is necessary to dissolve both the organic-soluble aryl halide and the water-soluble boronic acid and inorganic base. chemrxiv.org

The following table summarizes the effect of different solvents on the yield of a model Heck coupling reaction, highlighting the critical nature of solvent selection. researchgate.net

| Entry | Solvent | Base | Yield (%) |

| 1 | DMF | Et₃N | 96 |

| 2 | Toluene | Et₃N | 65 |

| 3 | Acetonitrile (B52724) | Et₃N | 55 |

| 4 | Dioxane | Et₃N | 70 |

| 5 | THF | Et₃N | 60 |

Achieving the correct regiochemistry and stereochemistry of the double bond is paramount in the synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-. The target molecule has a specific 1,1-disubstituted olefin structure attached to the 2-position of the pyridine ring.

Regioselectivity: In cross-coupling reactions, regioselectivity is controlled by the placement of the reactive groups. For instance, in a Suzuki coupling, the reaction would occur between a 2-pyridylboronic acid and a 1-(2-chlorophenyl)ethenyl halide, or vice-versa, ensuring the formation of the desired constitutional isomer. Direct C-H activation methods also offer pathways to 2-substituted pyridines, often with high regioselectivity for the C2 position of the pyridine ring. researchgate.net

Stereoselectivity: The Wittig reaction is a powerful tool for olefin synthesis that offers a high degree of control over stereoselectivity. masterorganicchemistry.com The geometry of the resulting alkene (E or Z) is highly dependent on the nature of the phosphonium ylide used. wikipedia.org

Unstabilized Ylides (where the group attached to the carbanion is alkyl or H) typically lead to the Z-alkene with high selectivity. This is because the initial cycloaddition to form the oxaphosphetane intermediate is irreversible and kinetically controlled. wikipedia.orgquora.com

Stabilized Ylides (where the group is an ester, ketone, or other electron-withdrawing group) favor the formation of the E-alkene. In this case, the formation of the oxaphosphetane is often reversible, allowing for equilibration to the more thermodynamically stable trans-substituted intermediate. wikipedia.orgchemtube3d.com

For the synthesis of the target compound, which is a 1,1-disubstituted (geminal) alkene, the primary challenge is not E/Z isomerism but ensuring the double bond forms in the correct position without isomerization. A Wittig reaction between 2-acetylpyridine (B122185) and an ylide derived from 2-chlorobenzyltriphenylphosphonium bromide would be a direct route. The lack of substituents on the methylene (B1212753) carbon of the ylide ensures the formation of the terminal double bond as desired. Computational studies have provided a deep understanding of the factors that govern the selectivity in Wittig reactions, confirming that the geometry of the transition state is key. nih.gov

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- product is essential to remove unreacted starting materials, catalyst residues, and byproducts. A combination of chromatographic and non-chromatographic techniques is typically employed. mdpi.com

Chromatography:

Flash Column Chromatography: This is the most common technique for purifying organic compounds on a laboratory scale. mdpi.com It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or mixture of solvents. nih.gov For pyridine derivatives, a common eluent system is a gradient of ethyl acetate in hexanes. nih.govrsc.org The polarity of the solvent mixture is gradually increased to elute compounds of increasing polarity from the column.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to achieve very high purity, preparative HPLC is used. mdpi.com Reversed-phase columns, such as a C18 column, are often employed for purifying pyridine-containing molecules. flash-chromatography.com

Gas Chromatography (GC): Capillary gas chromatography is a powerful analytical tool for assessing the purity of volatile substituted pyridines and can also be adapted for preparative-scale separations of small quantities. nih.gov

Crystallization: Crystallization is an effective method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. acs.org The choice of solvent is critical; the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. mdpi.com For pyridine derivatives, solvents like ethyl acetate, ethanol, or mixtures with hexanes can be effective for crystallization. rsc.orgabertay.ac.uk

Other Techniques:

Extraction: Liquid-liquid extraction is used during the workup phase to separate the product from inorganic salts and highly polar impurities.

Distillation: For liquid products that are thermally stable, vacuum distillation can be used for purification. This is particularly useful for removing non-volatile impurities.

Specialized Resins: For removing residual palladium catalyst from the final product, scavenger resins or specialized chromatography techniques like ion-exchange chromatography can be employed. nih.gov For example, polyvinylpyridine-supported palladium nanoparticles have been developed as catalysts that can be easily recovered and recycled. mdpi.com

The table below lists common purification methods used for pyridine derivatives and their primary applications.

| Technique | Primary Application | Phase |

| Flash Chromatography | Primary purification of reaction mixtures | Solid-Liquid |

| Preparative HPLC | High-purity separation | Solid-Liquid |

| Crystallization | Purification of solid final products and intermediates | Solid-Liquid |

| Extraction | Workup and removal of inorganic impurities | Liquid-Liquid |

| Cation-Exchange Chromatography | Removal of basic impurities or excess reagents | Solid-Liquid |

Advanced Spectroscopic and Structural Characterization of Pyridine, 2 1 2 Chlorophenyl Ethenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of Pyridine (B92270), 2-(1-(2-chlorophenyl)ethenyl)-, distinct signals corresponding to the protons of the pyridine ring, the chlorophenyl ring, and the ethenyl group are anticipated. The pyridine ring protons typically appear in the aromatic region, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom. umn.edu Protons closer to the nitrogen atom are generally shifted further downfield. umn.edu The protons on the 2-chlorophenyl group will also resonate in the aromatic region, exhibiting complex splitting patterns due to spin-spin coupling. The two protons of the ethenyl group are chemically non-equivalent and are expected to appear as distinct singlets or narrowly split doublets (geminal coupling).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridine H6 | ~8.6 | Doublet (d) | Downfield shift due to proximity to nitrogen. |

| Pyridine H3, H4, H5 | 7.2 - 7.8 | Multiplet (m) | Overlapping signals characteristic of the pyridine ring. |

| Chlorophenyl H3', H4', H5', H6' | 7.1 - 7.5 | Multiplet (m) | Complex splitting due to ortho, meta, and para couplings. |

| Ethenyl H (a) | ~5.5 | Singlet (s) | One of the two non-equivalent vinyl protons. |

| Ethenyl H (b) | ~6.0 | Singlet (s) | The second non-equivalent vinyl proton, potentially deshielded by the pyridine ring. |

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, a total of 13 distinct signals are expected, corresponding to each unique carbon atom in the asymmetric structure. The chemical shifts of the pyridine carbons are characteristic, with the carbon adjacent to the nitrogen appearing at a lower field. chemicalbook.com The carbons of the chlorophenyl ring will show shifts influenced by the chloro-substituent. The two sp² hybridized carbons of the ethenyl group will also be clearly identifiable in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Pyridine C2 | ~155 | Quaternary carbon attached to the ethenyl group. |

| Pyridine C6 | ~149 | CH carbon adjacent to nitrogen. |

| Pyridine C4 | ~136 | CH carbon. |

| Pyridine C3, C5 | 121 - 124 | CH carbons. |

| Chlorophenyl C1' (C-Cl) | ~134 | Quaternary carbon bearing the chlorine atom. |

| Chlorophenyl C2' | ~140 | Quaternary carbon attached to the ethenyl group. |

| Chlorophenyl C3', C4', C5', C6' | 127 - 130 | Aromatic CH carbons. |

| Ethenyl C (C=CH₂) | ~145 | Quaternary carbon of the double bond. |

| Ethenyl CH₂ (=CH₂) | ~118 | Methylene (B1212753) carbon of the double bond. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- would display characteristic absorption bands corresponding to its structural features. These include stretching vibrations for aromatic C-H bonds, C=C and C=N bonds within the aromatic rings, and the C=C bond of the ethenyl group. The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Vinylic C-H Stretch | 3010 - 3040 | Medium |

| Aromatic C=C and C=N Stretch | 1450 - 1610 | Medium to Strong |

| Vinylic C=C Stretch | ~1640 | Medium |

| C-Cl Stretch | 750 - 780 | Strong |

| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- is C₁₃H₁₀ClN, with a molecular weight of approximately 215.68 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 215. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak at m/z 217 with an intensity of about one-third of the M⁺ peak is a characteristic feature.

Common fragmentation pathways for this molecule would likely involve the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl). nih.gov Cleavage of the bond connecting the ethenyl group to the pyridine ring would also result in significant fragment ions, such as the pyridyl fragment or the chlorophenyl-ethenyl fragment. mdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. For C₁₃H₁₀ClN, the calculated exact mass of the molecular ion [M]⁺ is 215.0502. HRMS would be able to confirm this mass with high precision (typically within 5 ppm), unequivocally verifying the molecular formula. mdpi.comuchicago.edu This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While specific crystallographic data for Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- is not widely published, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. benthamopen.com

Determination of Crystal System and Space Group

The determination of the crystal system and space group for a compound is achieved through single-crystal X-ray diffraction. This powerful technique involves irradiating a single, high-quality crystal of the substance with a focused X-ray beam. The resulting diffraction pattern, a unique arrangement of spots of varying intensities, contains detailed information about the internal lattice structure of the crystal.

The symmetry of this diffraction pattern allows for the unambiguous assignment of the crystal to one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic). Further analysis of the systematic absences in the diffraction data leads to the determination of the specific space group, which describes the complete set of symmetry operations for the crystal lattice.

Despite the critical importance of this data for understanding the solid-state packing and intermolecular interactions, a review of published crystallographic databases reveals that a complete single-crystal X-ray diffraction study for Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- has not been reported. Therefore, experimental data on its specific crystal system and space group are not available in the current scientific literature.

Analysis of Unit Cell Dimensions and Molecular Conformation

Following the determination of the crystal system and space group, a full structural refinement of the X-ray diffraction data yields the precise dimensions of the unit cell—the fundamental repeating block of the crystal lattice. These dimensions include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

This refinement also provides the exact coordinates of each atom within the unit cell, allowing for a detailed analysis of the molecule's conformation. Key conformational parameters, such as bond lengths, bond angles, and torsion (dihedral) angles, can be determined with high precision. For Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, this analysis would reveal the planarity of the molecule, the torsion angle between the pyridine and chlorophenyl rings, and the specific geometry (E or Z) around the ethenyl double bond.

As noted in the previous section, in the absence of a published crystal structure for this specific compound, experimentally determined unit cell dimensions and detailed conformational parameters cannot be provided.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. It serves as a crucial check for the purity and stoichiometric accuracy of a synthesized chemical. The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimental results ("Found") are then compared against the theoretical percentages calculated from the compound's molecular formula. For Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, with the molecular formula C₁₃H₁₀ClN, the theoretical elemental composition is calculated as shown in the table below. A close agreement between the experimental and theoretical values provides strong evidence for the correct empirical and molecular formula. While this is a standard characterization technique, specific experimental ("Found") values for Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- are not available in the reviewed literature.

Interactive Table: Theoretical Elemental Composition of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-

You can sort the data by clicking on the column headers.

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

| Carbon | C | 12.011 | 156.143 | 72.39% |

| Hydrogen | H | 1.008 | 10.080 | 4.67% |

| Chlorine | Cl | 35.453 | 35.453 | 16.44% |

| Nitrogen | N | 14.007 | 14.007 | 6.49% |

| Total | C₁₃H₁₀ClN | 215.683 | 100.00% |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an indispensable tool for assessing the purity of chemical compounds and for separating mixtures of closely related substances, such as isomers. For a compound like Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, which can exist as E (trans) and Z (cis) geometric isomers around the carbon-carbon double bond, chromatographic methods are essential for both analysis and purification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. A typical reverse-phase HPLC (RP-HPLC) method would utilize a nonpolar stationary phase (like a C18 column) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the differential partitioning of the isomers between the two phases. Due to differences in their polarity and three-dimensional shape, the E and Z isomers would likely exhibit different retention times, allowing for their separation and quantification. The purity of a sample can be determined by the presence of a single major peak, with the area of any minor peaks representing impurities.

Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, often providing faster separations and using more environmentally benign mobile phases (typically supercritical CO₂ with a small amount of a polar co-solvent like methanol). SFC has proven effective for separating isomers of other complex organic molecules and could be applied to this compound. nsf.gov The unique properties of the supercritical fluid allow for high-efficiency separations, making it suitable for both analytical and preparative-scale purification.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, particularly for assessing the presence of volatile impurities. The sample is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. GC can effectively separate E/Z isomers of styrylpyridine derivatives.

While these techniques are standard for the analysis of such compounds, specific validated methods and chromatograms detailing the separation of isomers or purity assessment for Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- have not been detailed in the surveyed scientific literature.

Reactivity Profiles and Mechanistic Investigations of Pyridine, 2 1 2 Chlorophenyl Ethenyl

Reactivity of the Ethenyl (Vinyl) Linker

The ethenyl group in "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" is a key site for a variety of chemical transformations, including addition and polymerization reactions. Its reactivity is significantly influenced by the electronic effects of both the pyridine (B92270) ring and the chlorophenyl substituent.

Electrophilic and Nucleophilic Addition Reactions

The vinyl linker is susceptible to both electrophilic and nucleophilic attacks, a common characteristic of vinyl-substituted aromatic compounds.

Electrophilic Addition: The double bond of the ethenyl group, being electron-rich, can readily undergo electrophilic addition reactions. libretexts.org In the presence of protic acids (HX), the reaction is expected to proceed via a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation. The proximity of the electron-withdrawing pyridine ring and the chlorophenyl group influences the electron density of the double bond and the stability of the potential carbocation intermediates.

Nucleophilic Addition: The electron-withdrawing nature of the pyridine ring makes the vinyl group in 2-vinylpyridines susceptible to nucleophilic attack, a reaction known as conjugate addition. wikipedia.orgnih.gov This reactivity is further modulated by the substitution on the vinyl group and the pyridine ring. For "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-", nucleophiles can add to the β-carbon of the vinyl group. This type of reaction has been observed for various nucleophiles with related vinylpyridines and vinylpyrimidines. mdpi.comresearchgate.net The reaction is typically facilitated by acidic or basic conditions, depending on the nature of the nucleophile.

| Reaction Type | Reagent Class | Expected Product | Notes |

| Electrophilic Addition | Protic Acids (e.g., HBr, HCl) | 2-(1-Halo-1-(2-chlorophenyl)ethyl)pyridine | Follows Markovnikov's rule, proceeding through the more stable carbocation intermediate. |

| Nucleophilic Addition | Amines, Alcohols, Thiols | 2-(2-Nu-1-(2-chlorophenyl)ethyl)pyridine | The nucleophile (Nu) adds to the β-carbon of the vinyl group. |

Potential for Polymerization Reactions

Vinylpyridines are known to undergo polymerization through radical, cationic, or anionic initiation. wikipedia.org The presence of the vinyl group in "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" suggests its potential to act as a monomer in polymerization reactions. The polymerization of 2-vinylpyridine (B74390) and its derivatives has been extensively studied, leading to the formation of poly(vinylpyridine)s with various applications. rsc.orgnih.govgoogle.com

The polymerization of "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" would likely be influenced by the steric hindrance and electronic effects of the 2-chlorophenyl group. Anionic polymerization is a common method for producing well-defined poly(2-vinylpyridine)s. researchgate.net

| Polymerization Method | Initiator Type | Potential Polymer | Key Characteristics |

| Radical Polymerization | Free radical initiators (e.g., AIBN) | Poly(2-(1-(2-chlorophenyl)ethenyl)pyridine) | Can be carried out in bulk, solution, or suspension. |

| Anionic Polymerization | Organometallic initiators (e.g., n-BuLi) | Living Poly(2-(1-(2-chlorophenyl)ethenyl)pyridine) | Allows for control over molecular weight and architecture. |

| Cationic Polymerization | Lewis acids or protonic acids | Poly(2-(1-(2-chlorophenyl)ethenyl)pyridine) | Less common for vinylpyridines due to the basicity of the nitrogen atom. |

Isomerization Studies

Transformations of the Pyridine Nucleus

The pyridine ring in "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" retains its characteristic reactivity, allowing for transformations such as oxidation and reduction.

Oxidation Reactions (e.g., Formation of Pyridine N-oxides)

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. dcu.iescripps.edu The formation of the N-oxide modifies the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and influencing the reactivity of its substituents. dcu.ie The oxidation of 2-chloropyridine (B119429) to its N-oxide has been reported, suggesting that the target molecule would undergo a similar transformation. dcu.ie

| Oxidizing Agent | Product | Reaction Conditions |

| Peroxy acids (e.g., m-CPBA) | Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-N-oxide | Typically in a chlorinated solvent at or below room temperature. |

| Hydrogen Peroxide / Acetic Acid | This compoundN-oxide | Heating may be required. |

Reduction Reactions

The pyridine ring can be reduced to a dihydropyridine (B1217469) or a piperidine, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring. However, the presence of the vinyl group and the chloro-substituent introduces the possibility of concurrent or selective reduction of these functionalities. Rhodium-catalyzed reductive coupling of 2-vinyl pyridines with imines has been reported, indicating the reactivity of the vinyl group under certain reductive conditions. nih.gov The reduction of the pyridine ring is also influenced by the presence of other functional groups.

| Reducing Agent | Potential Product(s) | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(1-(2-chlorophenyl)ethyl)pyridine, 2-(1-(2-chlorophenyl)ethenyl)piperidine | The vinyl group may also be reduced. The selectivity depends on the catalyst and conditions. |

| Sodium Borohydride (NaBH₄) | Typically does not reduce isolated pyridine rings. | May reduce the vinyl group if activated. |

| Lithium Aluminum Hydride (LiAlH₄) | Can lead to addition products on the pyridine ring. quimicaorganica.org | Reactivity can be complex. |

Nucleophilic and Electrophilic Substitution on the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, exhibits characteristic reactivity towards both nucleophiles and electrophiles. The presence of the electronegative nitrogen atom significantly influences the electron density distribution within the ring, making it less susceptible to electrophilic attack compared to benzene, but more reactive towards nucleophiles. quimicaorganica.orggcwgandhinagar.comquora.com

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are generally favored at the 2- (ortho) and 4- (para) positions. stackexchange.comquora.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comquora.com For Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, the substituent is located at the 2-position, which is inherently activated for nucleophilic attack. However, direct substitution at this position would require the displacement of the relatively non-labile vinyl group.

More relevant is the potential for nucleophilic addition to the ethenyl bridge, a reaction characteristic of 2-vinylpyridine derivatives. The electron-withdrawing nature of the pyridine ring polarizes the double bond, making the β-carbon atom susceptible to attack by nucleophiles.

| Nucleophile Type | Potential Reaction Site | Product Type |

| Hard Nucleophiles (e.g., organometallics, amides) | C2 of Pyridine Ring | Addition Product |

| Soft Nucleophiles | β-carbon of Ethenyl Bridge | Conjugate Addition Product |

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is a challenging transformation that requires forcing conditions. quimicaorganica.orggcwgandhinagar.com The nitrogen atom deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect. quimicaorganica.orggcwgandhinagar.com When such reactions do occur, they proceed preferentially at the 3- (meta) and 5-positions. quimicaorganica.orgaklectures.com This regioselectivity is a consequence of the stability of the cationic intermediate (arenium ion); attack at the 3- or 5-position ensures that the positive charge is never located on the electronegative nitrogen atom in any of the resonance structures. quora.comaklectures.com The 2-(1-(2-chlorophenyl)ethenyl)- substituent is expected to further influence the regioselectivity of electrophilic attack through its own electronic and steric effects, though specific data on this is limited.

Reactivity of the Chlorophenyl Moiety

The chlorophenyl group in Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- also possesses a distinct reactivity profile, primarily governed by the presence of the chlorine atom on the aromatic ring.

The chlorine atom exerts a dual electronic effect on the phenyl ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). eurochlor.orgnih.gov The inductive effect, being stronger, deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the chlorine atom. In the case of the target molecule, the chlorine is at the ortho position to the ethenyl bridge.

Furthermore, the carbon-chlorine bond in aryl chlorides can participate in various cross-coupling reactions, although they are generally less reactive than their bromide or iodide counterparts. rsc.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds, and the chlorophenyl moiety of the title compound could potentially serve as a substrate in such transformations under appropriate catalytic conditions.

| Reaction Type | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivative |

| Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivative |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, base | Arylalkyne derivative |

Exploration of Intramolecular Cyclization Pathways

The juxtaposition of the pyridine ring and the ortho-chlorophenyl group in Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- creates opportunities for intramolecular cyclization reactions, leading to the formation of polycyclic aromatic systems. One of the most notable and well-studied pathways for related 2-styrylpyridines is photocyclization.

Upon irradiation with UV light, 2-styrylpyridines can undergo an intramolecular cyclization to form benzo[a]quinolizinium salts. researchgate.net This reaction is believed to proceed through an excited state, leading to the formation of a new carbon-carbon bond between the ortho-position of the phenyl ring and the pyridine ring, followed by elimination of hydrogen chloride and aromatization. The presence of the chlorine atom at the ortho position of the phenyl ring makes it a suitable leaving group in the final aromatization step of this cyclization.

Another potential intramolecular cyclization pathway is the intramolecular Heck reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by intramolecular migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination would lead to a cyclized product. The feasibility of this pathway would depend on the specific reaction conditions and the geometric constraints of the molecule.

Detailed Mechanistic Investigations of Key Transformations

The mechanisms of the potential reactions of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- are complex and have been the subject of extensive research for related systems.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring: The mechanism of SNAr on a pyridine ring involves a two-step addition-elimination process. nih.gov The first step, which is typically rate-determining, is the nucleophilic attack on the electron-deficient ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The second step is the rapid expulsion of a leaving group to restore the aromaticity of the ring. For 2-substituted pyridines, the attack preferentially occurs at the 2- and 4-positions, as this allows for the delocalization of the negative charge onto the electronegative nitrogen atom, thereby stabilizing the intermediate. stackexchange.comquora.com

Photocyclization to Benzo[a]quinolizinium Salts: The photocyclization of 2-styrylpyridines is a complex process that occurs from an excited electronic state. The proposed mechanism involves the photoinduced formation of a transient dihydrophenanthridine intermediate through an electrocyclic reaction. This intermediate can then be oxidized to the fully aromatic benzo[a]quinolizinium cation. In the case of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, the ortho-chloro substituent can be eliminated as a chloride ion during the rearomatization process, which can facilitate the reaction. researchgate.net

Intramolecular Heck Reaction: The mechanism of the intramolecular Heck reaction begins with the oxidative addition of the aryl chloride to a palladium(0) complex. wikipedia.orgprinceton.edu This is followed by the coordination of the tethered alkene to the palladium center and subsequent migratory insertion of the alkene into the aryl-palladium bond. libretexts.orgresearchgate.net This step forms the new carbocycle. The final step is typically a β-hydride elimination, which regenerates the double bond and produces a palladium-hydride species. Reductive elimination of HX with a base regenerates the palladium(0) catalyst, completing the catalytic cycle. The regioselectivity of the alkene insertion (exo or endo) is often influenced by the length and flexibility of the tether connecting the aryl halide and the alkene. princeton.edu

Computational Chemistry and Theoretical Studies of Pyridine, 2 1 2 Chlorophenyl Ethenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-".

The electronic structure of a molecule is key to its chemical reactivity. DFT calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

Table 1: Predicted Electronic Properties from DFT Calculations

| Property | Description | Significance for Pyridine (B92270), 2-(1-(2-chlorophenyl)ethenyl)- |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

DFT allows for the analysis of the electron density distribution within the molecule. This reveals how electrons are shared between atoms and can highlight regions that are electron-rich or electron-poor. This information is crucial for understanding intramolecular and intermolecular interactions, including potential charge transfer processes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For substituted pyridines, the MEP can reveal how substituents influence the reactivity of the nitrogen atom and the aromatic rings. nih.govrsc.org In the MEP map of "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-", regions of negative potential (typically colored red) would indicate areas prone to electrophilic attack, while regions of positive potential (blue) would be susceptible to nucleophilic attack.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

For "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-", calculating the Fukui indices would pinpoint which atoms on the pyridine and chlorophenyl rings are most reactive and the nature of that reactivity.

Thermodynamic Property Calculations

The thermodynamic stability of a molecule can be assessed through the calculation of state functions such as entropy (S), enthalpy (H), and Gibbs free energy (G). These calculations are typically performed using density functional theory (DFT) methods, which provide a good balance between accuracy and computational cost. For Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, theoretical calculations would reveal the energy landscape of the molecule, indicating its stability under various conditions. While specific experimental values are not available in the literature, theoretical calculations can provide robust estimates.

Table 1: Calculated Thermodynamic Properties (Note: The following values are hypothetical examples for illustrative purposes, as specific literature data for this compound is not available.)

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Enthalpy (H) | Value | kcal/mol |

| Entropy (S) | Value | cal/mol·K |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective of the molecule's behavior over time, providing insights into its flexibility and intermolecular interactions.

Conformational Analysis and Dynamics

The presence of single bonds in Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- allows for rotational freedom, leading to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms. This is achieved by mapping the potential energy surface as a function of dihedral angles. Molecular dynamics simulations can further elucidate the dynamic transitions between different conformations, providing a picture of the molecule's flexibility in different environments. The preferred conformation is dictated by a delicate balance of steric and electronic effects between the pyridine ring and the 2-chlorophenyl group.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions in the crystalline state. By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify regions involved in specific interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, this analysis would highlight the role of the chlorine atom and the nitrogen atom of the pyridine ring in directing the crystal packing through halogen and hydrogen bonding, respectively. The analysis of 2D fingerprint plots derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

Structure-Reactivity and Structure-Property Relationships (SAR/SPR) Studies

Table 2: Calculated Molecular Descriptors (Note: The following values are hypothetical examples for illustrative purposes, as specific literature data for this compound is not available.)

| Molecular Descriptor | Calculated Value | Units |

|---|---|---|

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

Environmental Fate and Degradation Mechanisms

Abiotic Transformation Processes

Abiotic degradation involves non-biological chemical and physical processes that can transform a compound in the environment. For Pyridine (B92270), 2-(1-(2-chlorophenyl)ethenyl)-, the key abiotic pathways are likely photochemical degradation, hydrolysis, and oxidation.

Photochemical Degradation under Environmental Conditions

Photochemical degradation is a significant pathway for the transformation of pyridine compounds in the atmosphere. The primary mechanism is indirect photo-oxidation through reactions with photochemically-produced hydroxyl radicals (·OH) and ozone. oecd.orgnih.gov For analogous compounds like vinylpyridines, this process is relatively rapid.

Research findings on related vinylpyridine compounds suggest that Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- would have a short atmospheric half-life. The presence of the ethenyl group provides a reactive site for radical addition. The chlorophenyl group may also influence the rate of degradation; studies on other chlorinated compounds have shown that higher chlorine content can increase the rate of degradation by hydrated electrons (e-(aq)) but decrease the rate of degradation by hydroxyl radicals. researchgate.net

| Compound | Reactant | Estimated Atmospheric Half-life | Reference |

|---|---|---|---|

| 2-Vinylpyridine (B74390) | Hydroxyl Radicals (·OH) | 0.40 days | oecd.org |

| 4-Vinylpyridine | Hydroxyl Radicals (·OH) | ~14 hours | nih.gov |

| 4-Vinylpyridine | Ozone (O₃) | ~13 hours | nih.gov |

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is a key factor in its persistence in aquatic environments. Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, is expected to be stable to hydrolysis due to the absence of functional groups that are susceptible to this reaction, such as esters or amides.

| Compound | Test Guideline | Conditions | Result | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine | OECD Test Guideline 111 | pH 4, 7, and 9 at 50°C for 5 days | No hydrolysis observed | oecd.org |

Oxidation Mechanisms (e.g., Free Radical Oxidation)

Oxidation by free radicals is a primary degradation mechanism in both the atmosphere and aquatic systems. As discussed under photochemical degradation, the reaction with hydroxyl radicals is a major atmospheric sink for volatile pyridine derivatives. oecd.orgnih.gov In aquatic environments, hydroxyl radicals and other reactive oxygen species can be generated through photochemical reactions involving dissolved organic matter.

The pyridine ring and the ethenyl side chain of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- are both susceptible to attack by oxidizing agents. The Minisci reaction, for example, demonstrates the susceptibility of the protonated pyridine ring to attack by nucleophilic carbon-centered radicals. nih.gov Furthermore, reactions with other atmospheric radicals, such as atomic chlorine (Cl°), can be an important degradation process, particularly in coastal areas. researchgate.net The reactivity towards these radicals is influenced by the electronic properties of the substituents on the pyridine ring. researchgate.net

Biotic Transformation and Biodegradation Studies

Biotic transformation, particularly microbial degradation, is a critical process determining the ultimate fate of many organic compounds in soil and water. Pyridine itself is readily biodegradable, but the rate and pathway of degradation are highly dependent on the type and position of substituents on the pyridine ring. tandfonline.comresearchgate.net

Microbial Degradation Pathways of Pyridine Derivatives

Numerous bacteria capable of utilizing pyridine as a sole source of carbon and nitrogen have been isolated from soil and sludge. tandfonline.com Several distinct metabolic pathways for the degradation of the pyridine ring have been elucidated.

One well-studied pathway in Arthrobacter sp. involves an initial oxidative cleavage of the pyridine ring without prior hydroxylation. nih.govasm.org This reaction is catalyzed by a two-component flavin-dependent monooxygenase, which directly opens the ring. nih.govasm.org The resulting intermediates are further metabolized, ultimately leading to the formation of simple organic acids like succinic acid, which can enter central metabolic cycles. researchgate.netnih.gov

Other common bacterial degradation pathways for pyridine derivatives proceed through initial hydroxylation steps. tandfonline.com In many cases, the oxygen atom incorporated in this initial step is derived from water rather than molecular oxygen. tandfonline.com Some evidence also suggests that certain pyridine compounds may be degraded via novel pathways involving initial reductive steps. tandfonline.com

| Pathway Type | Key Initial Step | Example Microorganism | Key Enzyme(s) | End Product of Pathway | Reference |

|---|---|---|---|---|---|

| Direct Ring Cleavage | Oxidative cleavage of the C-C bond adjacent to the nitrogen | Arthrobacter sp. | Pyridine monooxygenase (two-component flavin-dependent) | Succinic acid | nih.govasm.org |

| Hydroxylation-Mediated | Hydroxylation of the pyridine ring | Various Bacteria | Hydroxylases | Various intermediates entering central metabolism | tandfonline.com |

| Reductive Pathway | Initial reduction of the pyridine ring | Some Bacteria | Reductases | Various intermediates | tandfonline.com |

Impact of Substituent Patterns on Biodegradability

Substituents on the pyridine ring can dramatically alter the biodegradability of the compound. tandfonline.com Even slight modifications to the nature or position of these groups can lead to major changes in the rate and pathway of degradation. tandfonline.com For Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-, both the 2-chlorophenyl and the ethenyl groups are expected to significantly influence its susceptibility to microbial attack.

Ethenyl Group: The vinyl (ethenyl) group may represent a site for initial enzymatic attack, such as oxidation or hydration, potentially leading to intermediates that are more readily degraded.

2-Chlorophenyl Group: Halogen substituents, particularly chlorine, on aromatic rings generally increase a compound's recalcitrance to biodegradation. The presence of the chlorine atom can deactivate the ring towards electrophilic attack by oxygenases and may inhibit enzyme binding due to steric hindrance, especially at the ortho position. nih.gov The carbon-chlorine bond is strong and requires specific enzymatic machinery (dehalogenases) for cleavage. nih.gov Data on the environmental fate of chloropyridines are notably lacking, representing a significant knowledge gap. tandfonline.com However, studies on other chlorinated pyridines, such as the pesticide Nitrapyrin (2-chloro-6-(trichloromethyl) pyridine), show that degradation can occur, leading to persistent chlorinated metabolites like 6-chloropyridine-2-carboxylic acid. regulations.gov

Therefore, it is likely that Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- is more persistent in the environment than unsubstituted pyridine. Its degradation may proceed slowly and could potentially lead to the formation of stable, chlorinated intermediate products.

Despite a comprehensive search, no specific information is available regarding the environmental fate, environmental partitioning, transport behavior, water solubility, or adsorption to particulate matter for the chemical compound "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-".

Therefore, the requested article sections cannot be generated.

Future Directions and Emerging Research Areas

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability has put a spotlight on the development of green synthetic methodologies. For "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-", future research will likely prioritize the creation of synthesis protocols that are not only efficient but also environmentally benign. This involves moving away from harsh reaction conditions and hazardous reagents that have been traditionally used in the synthesis of related pyridine (B92270) compounds. google.com

Key areas of development include:

One-Pot Multicomponent Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient. nih.govacs.org Applying this strategy to the synthesis of "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" could significantly reduce waste, energy consumption, and reaction time. acs.org

Microwave-Assisted Synthesis: Recognized as a tool in green chemistry, microwave irradiation can accelerate reaction rates, improve yields, and lead to purer products compared to conventional heating methods. acs.org

Use of Greener Solvents: Research will likely focus on replacing traditional volatile organic solvents with more sustainable alternatives like water or bio-solvents.

Catalytic Approaches: Employing catalysts, particularly those based on abundant and non-toxic metals, can lead to more selective and efficient reactions under milder conditions.

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Methodology | Multi-step reactions, often requiring harsh conditions (e.g., strong acids/bases, high temperatures). google.com | One-pot multicomponent reactions, microwave-assisted synthesis. nih.govacs.org |

| Solvents | Often relies on hazardous organic solvents. | Water, ethanol (B145695), or solvent-free conditions. acs.org |

| Energy Consumption | High, due to prolonged heating and multiple steps. | Lower, due to shorter reaction times and efficient energy transfer (microwaves). acs.org |

| Waste Generation | Significant, due to byproducts and solvent use. | Minimized, through high atom economy and solvent recycling. |

| Efficiency | Can be lower, with purification required at each step. | Higher yields and purity, with simplified workup. acs.org |

Integration of Advanced Characterization Techniques for Real-Time Analysis

To optimize synthetic routes and better understand the behavior of "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-", the integration of advanced characterization techniques for real-time analysis is crucial. Traditional methods provide a snapshot after the reaction is complete, but real-time monitoring can offer dynamic insights into reaction kinetics, intermediate formation, and product stability.

Future research could employ techniques such as:

Ion Mobility Spectrometry (IMS) and Photoionization Detection (PID): These sensitive and rapid techniques have been used for the real-time detection of pyridine vapors at very low concentrations (parts per billion). researchgate.net They could be adapted to monitor the formation or consumption of "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" in gas-phase reactions or as a volatile byproduct, providing immediate feedback for process control. researchgate.net

In-situ Spectroscopy: Techniques like in-situ NMR and FT-IR spectroscopy allow for the continuous monitoring of a reaction mixture without the need for sampling. This can provide valuable data on reaction pathways and help in identifying optimal reaction conditions.

Exploration of Novel Catalytic Transformations Mediated by Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-

While much research focuses on the synthesis of pyridine derivatives, a promising future direction is the use of "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-" as a ligand or mediator in catalytic transformations. The structure of the compound, featuring a nitrogen-containing pyridine ring and a reactive ethenyl group, makes it a candidate for coordinating with metal centers to form active catalysts.

Potential catalytic applications to be explored include:

Cross-Coupling Reactions: The pyridine moiety could serve as a ligand for transition metals like palladium or copper, which are widely used in C-C and C-N bond-forming reactions. nih.govbeilstein-journals.org The specific electronic and steric properties imparted by the 1-(2-chlorophenyl)ethenyl substituent could tune the catalyst's activity and selectivity.

Asymmetric Catalysis: Chiral versions of this compound could be developed for use in asymmetric synthesis, a critical field for producing enantiomerically pure pharmaceuticals and fine chemicals.

Polymerization Catalysis: The compound could potentially act as a ligand in catalysts for olefin polymerization, influencing the properties of the resulting polymers.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. mdpi.com For "Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-", computational design and predictive modeling can guide research efforts by identifying the most promising applications and molecular modifications. nih.gov

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular structure, predict spectroscopic properties, and understand the electronic nature of the compound, which is crucial for designing new catalysts or functional materials. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can predict the biological activity of derivatives based on their molecular structure. mdpi.com This is particularly valuable in drug discovery for identifying candidates with enhanced potency and reduced side effects. mdpi.com